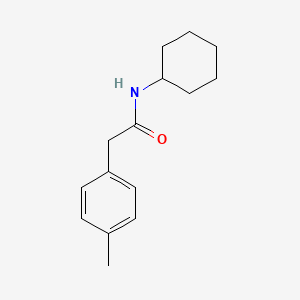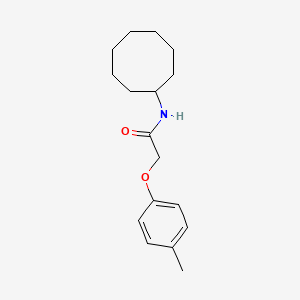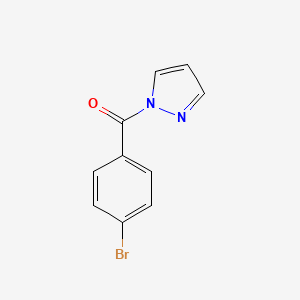![molecular formula C20H24N2O3 B5853453 N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that is derived from the naturally occurring compound curcumin, which is found in turmeric.
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 exerts its effects by inhibiting the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. NF-κB is activated in response to various stimuli, including inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of genes that promote cell survival and proliferation.
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 inhibits NF-κB activity by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cell lines, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 induces apoptosis and inhibits tumor growth by inhibiting NF-κB activity. Inflammatory cytokine production is also inhibited by N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082, making it a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has several advantages for lab experiments, including its well-established synthesis method and its ability to inhibit NF-κB activity in various cell lines. However, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has some limitations, including its potential toxicity and its lack of specificity for NF-κB inhibition. These limitations should be taken into consideration when designing experiments using N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082.
Direcciones Futuras
There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082, including its potential therapeutic applications in various diseases, its mechanism of action in different cell types, and its potential toxicity and side effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 for therapeutic purposes.
Conclusion
In conclusion, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to inhibit NF-κB activity makes it a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. Further research is needed to fully understand the mechanism of action of N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 and its potential therapeutic applications.
Métodos De Síntesis
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 is synthesized using a multi-step process that involves the reaction of 4-isopropoxybenzoyl chloride with 3-aminobenzoic acid to form an amide intermediate. The intermediate is then reacted with butyryl chloride to form the final product, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082. The synthesis method is well-established and has been used in numerous studies to produce N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 for research purposes.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. By inhibiting NF-κB activity, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 can induce apoptosis and inhibit tumor growth in various cancer cell lines.
In inflammation and autoimmune diseases, N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. This makes N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide 11-7082 a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-6-19(23)21-16-7-5-8-17(13-16)22-20(24)15-9-11-18(12-10-15)25-14(2)3/h5,7-14H,4,6H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYZKIKPBDAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)

![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)

